1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine
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Overview
Description
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C14H19BrClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a butyl chain substituted with a 2-bromo-4-chlorophenoxy group.
Preparation Methods
The synthesis of 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-chlorophenol and 4-chlorobutyronitrile.
Formation of Intermediate: The 2-bromo-4-chlorophenol is reacted with 4-chlorobutyronitrile in the presence of a base to form 4-(2-bromo-4-chlorophenoxy)butyronitrile.
Reduction: The nitrile group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Cyclization: The resulting amine is cyclized with pyrrolidine under acidic conditions to yield this compound.
Chemical Reactions Analysis
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate (KMnO4) or reduced using agents like sodium borohydride (NaBH4).
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrrolidine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors in the brain, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine can be compared with similar compounds such as:
4-(2-Bromo-4-chlorophenoxy)butanoic acid: This compound has a similar structure but lacks the pyrrolidine ring, making it less effective in certain biological applications.
4-Bromo-2-chlorophenol: This compound is a precursor in the synthesis of this compound and shares some chemical properties but differs significantly in its applications.
Properties
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO/c15-13-11-12(16)5-6-14(13)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBYUSNKDOEUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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